N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
Description
N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide is a chemical compound with the molecular formula C12H14ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxobutanamide moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)7-12(16)14(2)8-10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNLWPKFBLUTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N(C)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide typically involves the reaction of 2-chlorobenzyl chloride with N-methyl-3-oxobutanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve the required purity standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide
- **this compound hydrochloride
- **this compound sulfate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in research and industry .
Biological Activity
N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological screening of this compound, highlighting its antibacterial, antifungal, and potential anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with N-methyl-3-oxobutanamide. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data of this compound
| Characterization Method | Result |
|---|---|
| 1H NMR | δ = 3.38 ppm (methyl), δ = 7.0-8.0 ppm (aromatic protons) |
| Mass Spectrometry | m/z = 408 |
| Melting Point | 98-100 °C |
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against various bacterial strains using the agar well diffusion method. The results indicate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus cereus | 15 |
| Micrococcus flavus | 18 |
| Escherichia coli | 12 |
| Proteus mirabilis | 10 |
The compound exhibited the highest activity against Micrococcus flavus, suggesting its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several fungal strains.
Table 3: Antifungal Activity Results
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida tropicalis | 14 |
| Cryptococcus neoformans | 16 |
The compound demonstrated promising antifungal effects, particularly against Cryptococcus neoformans, indicating its potential utility in treating fungal infections.
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
- Study on Antibacterial Properties : A study published in Latin American Applied Research indicated that derivatives of similar compounds exhibited notable antibacterial activity, with specific emphasis on their effectiveness in DMF as a solvent for testing .
- Antifungal Testing : Research highlighted in MDPI journals emphasized the importance of evaluating new compounds against Mycobacterium tuberculosis, suggesting that similar oxobutanamide derivatives could play a role in tuberculosis treatment .
- Potential Anticancer Activity : Preliminary research suggests that compounds with structural similarities may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells, warranting further investigation into this compound's effects on cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
